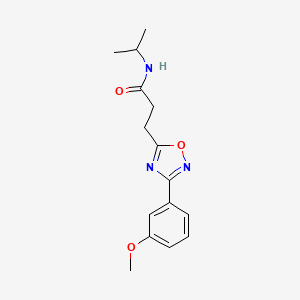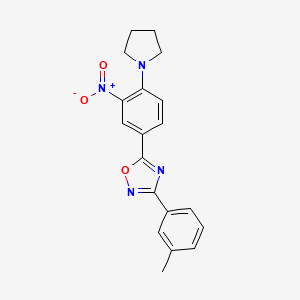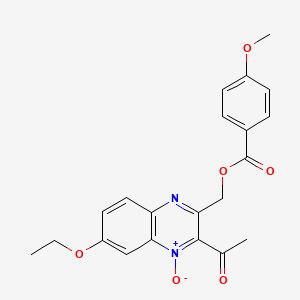
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AQ4N, is a quinoxaline derivative that has been found to possess anticancer properties. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies aimed at exploring its potential as a cancer treatment.
作用機序
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide exerts its anticancer effects through a unique mechanism of action. When exposed to low oxygen levels, 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is converted into a highly reactive species that can cause DNA damage and induce cell death. This makes it particularly effective against hypoxic cancer cells, which are often resistant to traditional chemotherapy.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has also been found to possess a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to possess anti-inflammatory properties. It has also been found to have a low toxicity profile, making it a promising candidate for further development as a cancer treatment.
実験室実験の利点と制限
One of the key advantages of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is its ability to selectively target hypoxic cells, which makes it a promising candidate for the treatment of a wide range of cancers. However, one of the limitations of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is that it can be difficult to synthesize in large quantities, which has hindered its development as a cancer treatment.
将来の方向性
There are a number of potential future directions for the development of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide as a cancer treatment. For example, researchers could explore the use of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide and to identify any potential side effects or limitations of its use. Finally, researchers could explore the use of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in the treatment of other diseases, such as bacterial and fungal infections.
合成法
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-chloro-7-ethoxyquinoxaline with ethyl acetoacetate, followed by the reaction of the resulting product with 4-methoxybenzoyl chloride. The final step involves the oxidation of the resulting compound using hydrogen peroxide to yield 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide.
科学的研究の応用
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been the subject of numerous scientific studies aimed at exploring its potential as a cancer treatment. One of the key advantages of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is its ability to selectively target hypoxic cells, which are often resistant to traditional chemotherapy. This makes it a promising candidate for the treatment of a wide range of cancers, including lung, breast, and prostate cancer.
特性
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-16-9-10-17-19(11-16)23(26)20(13(2)24)18(22-17)12-29-21(25)14-5-7-15(27-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKYGZGBOZPPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl 4-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
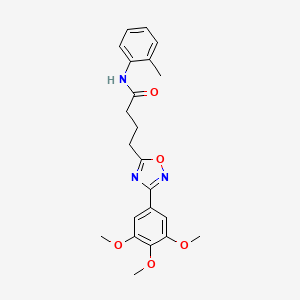
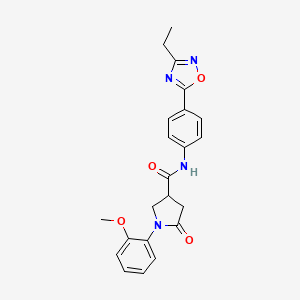

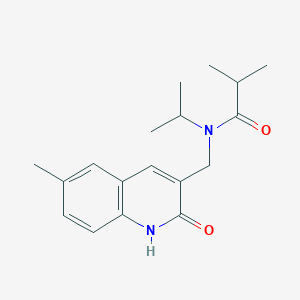

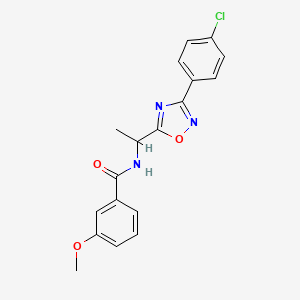

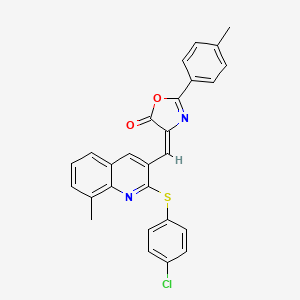
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
